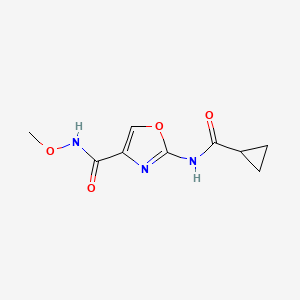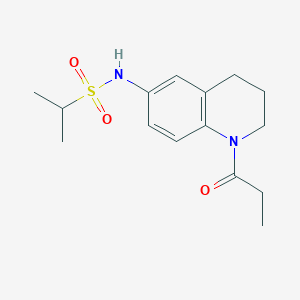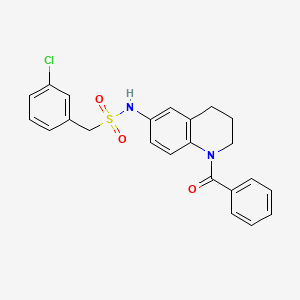
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide (NHP-TFPB) is a synthetic compound commonly used in scientific research. It is a small molecule that has been studied for its potential therapeutic applications, including its ability to modulate neurotransmitter systems and to act as an antagonist at certain receptors. NHP-TFPB has been used in a variety of scientific experiments and has been found to have a range of biochemical and physiological effects.
科学研究应用
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications, including its ability to modulate neurotransmitter systems and to act as an antagonist at certain receptors. It has been found to have a range of biochemical and physiological effects, and has been used in a variety of scientific experiments. For example, this compound has been used to study the effects of dopamine on behavior in animal models, as well as to study the pharmacological effects of various drugs on the central nervous system. Additionally, this compound has been used to study the effects of serotonin on behavior, and to investigate the effects of various drugs on the cardiovascular system.
作用机制
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been found to act as an antagonist at certain receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the serotonin 5-HT2C receptor. It has also been found to modulate the activity of several neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. This compound has been found to inhibit the reuptake of dopamine, serotonin, and noradrenaline, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal models, this compound has been found to modulate the activity of the dopaminergic and serotonergic systems, leading to changes in behavior. It has also been found to reduce anxiety and depression-like behaviors in animal models, as well as to reduce the locomotor hyperactivity associated with certain drugs. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative properties, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is a useful tool for scientific research due to its ability to modulate neurotransmitter systems and act as an antagonist at certain receptors. It is also a relatively inexpensive compound that is readily available. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to accurately measure the levels of this compound in the body due to its short half-life. Additionally, this compound is a relatively new compound, and there is still much to be learned about its effects and potential therapeutic applications.
未来方向
The potential therapeutic applications of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide are still being studied, and there are a number of potential future directions for research. For example, further research could be conducted to investigate the effects of this compound on the cardiovascular system, as well as its potential applications in the treatment of anxiety and depression. Additionally, further research could be conducted to investigate the effects of this compound on other neurotransmitter systems, such as the glutamatergic system. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cancer.
合成方法
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is synthesized from an intermediate compound, 2-hydroxy-3-phenylpropyl trifluoromethylbenzoate (HPTPB), by an amide-bond formation reaction. HPTPB is first synthesized by reacting 3-phenylpropanoic acid with trifluoromethylbenzoyl chloride in the presence of a base. The intermediate compound is then reacted with an amine base, such as ammonia or an amine salt, to form this compound. This reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond.
属性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)15-9-5-4-8-14(15)16(23)21-11-13(22)10-12-6-2-1-3-7-12/h1-9,13,22H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCPBHVUVAMIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)

![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)



![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)


![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)